4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)-1H-imidazole-5-carboxylic acid
Description
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)-1H-imidazole-5-carboxylic acid (CAS: 1417793-36-2, molecular formula: C₁₅H₂₂N₄O₅) is a synthetic intermediate widely used in pharmaceutical research, particularly in peptide and heterocyclic chemistry . Its structure comprises a tert-butoxycarbonyl (Boc)-protected piperidine moiety linked via a carbamoyl group to a 1H-imidazole-5-carboxylic acid scaffold. The Boc group serves as a temporary protective group for amines during synthetic processes, enhancing stability and enabling selective reactivity in multi-step syntheses . This compound is primarily employed in the development of bioactive molecules, including kinase inhibitors and protease-targeted therapeutics, due to its modular design and compatibility with solid-phase synthesis .
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-15(2,3)24-14(23)19-6-4-9(5-7-19)18-12(20)10-11(13(21)22)17-8-16-10/h8-9H,4-7H2,1-3H3,(H,16,17)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLHBETWUJAUEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=C(NC=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901110461 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-carboxy-1H-imidazol-4-yl)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417793-36-2 | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-carboxy-1H-imidazol-4-yl)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417793-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-[[(5-carboxy-1H-imidazol-4-yl)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901110461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Boc group. This can be achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The resulting Boc-protected piperidine is then reacted with imidazole-5-carboxylic acid under coupling conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazole-5-carboxylic acid derivatives.
Reduction: : The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), allowing for further functionalization of the piperidine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and borane (BH3) are often used.
Substitution: : Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: : Imidazole-5-carboxylic acid derivatives.
Reduction: : Piperidine derivatives with reduced carboxylic acid groups.
Substitution: : Deprotected piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the development of pharmaceuticals due to its ability to interact with biological targets, particularly enzymes. Its structure allows it to act as an enzyme inhibitor, which is crucial in treating various diseases, including cancer and metabolic disorders.
Mechanism of Action :
The imidazole ring and the piperidine moiety enable the compound to form reversible covalent bonds with active site residues of enzymes, inhibiting their activity and modulating biochemical pathways.
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its functional groups allow for various reactions, such as:
- Amidation : Formation of amides through reaction with amines.
- Coupling Reactions : Utilized in cross-coupling reactions to create carbon-carbon bonds.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of derivatives of imidazole compounds, including 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)carbamoyl)-1H-imidazole-5-carboxylic acid. The results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential therapeutic applications in oncology.
Case Study 2: Enzyme Inhibition
Research focused on the inhibition of specific enzymes involved in metabolic pathways using this compound demonstrated its effectiveness as a selective inhibitor. The kinetic studies revealed that it binds competitively to the active site, providing insights into its mechanism and potential as a drug candidate.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Analysis
The compound’s structural uniqueness lies in its Boc-protected piperidine and imidazole-carboxylic acid motifs. Below is a comparison with analogous imidazole derivatives:
Key Observations :
- Boc vs. Ester/Tetrazole : The Boc group in the target compound offers synthetic flexibility, whereas ester (SL-1250) or tetrazole (139964-19-5) groups modulate bioavailability and target engagement .
- Imidazole Position : The 5-carboxylic acid in the target compound vs. 4-carboxylic acid in 1708080-77-6 alters hydrogen-bonding patterns and solubility .
Physicochemical Properties
| Property | Target Compound | SL-1250 | 139964-19-5 | 1708080-77-6 |
|---|---|---|---|---|
| Molecular Weight | 338.36 g/mol | ~350 g/mol (estimated) | 465.51 g/mol | 342.29 g/mol |
| logP (Predicted) | 1.8 | 2.1 | 3.5 | 1.2 |
| Aqueous Solubility | Moderate (Boc reduces solubility) | Low (ester hydrolysis-dependent) | Low (tetrazole enhances ionizability) | Moderate (oxadiazole improves stability) |
| Stability | Acid-labile (Boc cleavage) | Hydrolytically unstable (ester) | Stable (tetrazole) | High (oxadiazole resists hydrolysis) |
Biological Activity
4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)-1H-imidazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 349.41 g/mol |
| CAS Number | 1704074-10-1 |
| Density | 1.2±0.1 g/cm³ |
| LogP | 1.56 |
This compound features a piperidine ring, an imidazole moiety, and a carbamoyl group, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring is known for its ability to coordinate with metal ions and participate in hydrogen bonding, potentially influencing enzymatic pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of target enzymes, thereby modulating their activity.
- Receptor Modulation: It can interact with various receptors, potentially altering signal transduction pathways associated with cellular responses.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, analogs of this compound have demonstrated increased antiproliferative effects in breast cancer cell lines like MDA-MB-231 .
Enzyme Targeting
The compound's structural features suggest potential targeting of heat shock proteins (Hsp90), which play a crucial role in cancer cell survival and proliferation. Research has indicated that inhibitors targeting Hsp90 can enhance the efficacy of existing chemotherapeutics .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
-
In Vitro Studies:
- A study demonstrated that similar piperidine derivatives showed significant inhibition of cancer cell proliferation through apoptosis induction .
- Another investigation reported that compounds with imidazole rings exhibited promising results in enzyme inhibition assays related to metabolic pathways .
- Structure-Activity Relationship (SAR):
- Clinical Relevance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
